molecular formula C27H29N5O2 B2777869 1-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 955850-19-8

1-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No.: B2777869
CAS No.: 955850-19-8
M. Wt: 455.562
InChI Key: UPUFAHCMMYXBSR-UHFFFAOYSA-N
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Description

This compound (CAS: 1105196-58-4; molecular formula: C₁₆H₁₈N₄O; molar mass: 282.34 g/mol) belongs to the pyrazolo[3,4-d]pyridazin-7-one family, characterized by a fused bicyclic core structure . Its design incorporates a 3,4-dimethylphenyl group at the N1 position, an isopropyl substituent at C4, and a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl chain at N4. These modifications aim to optimize bioactivity and pharmacokinetic properties, as evidenced by research on analogous pyrazolo-fused heterocycles . The tetrahydroquinoline moiety may enhance lipophilicity and receptor binding, while the pyridazinone core contributes to hydrogen-bonding interactions critical for target engagement .

Properties

IUPAC Name

6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N5O2/c1-17(2)25-22-15-28-32(21-12-11-18(3)19(4)14-21)26(22)27(34)31(29-25)16-24(33)30-13-7-9-20-8-5-6-10-23(20)30/h5-6,8,10-12,14-15,17H,7,9,13,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUFAHCMMYXBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)N4CCCC5=CC=CC=C54)C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3,4-dimethylphenyl)-6-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one is a novel pyrazolo[3,4-d]pyridazinone derivative that has garnered attention for its potential biological activities. This article discusses its biological activity, focusing on its mechanisms of action and efficacy against various biological targets.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrazolo[3,4-d]pyridazinone core, which is known for its diverse pharmacological properties. The presence of substituents such as the 3,4-dimethylphenyl group and the tetrahydroquinoline moiety enhances its biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It can modulate enzyme activities and receptor functions through various mechanisms:

  • Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound can bind to receptors influencing cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various pathogens.

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[3,4-d]pyridazinones exhibit significant antimicrobial activities. For instance:

  • Leishmania spp. : A study synthesized a series of pyrazolo[3,4-d]pyridazinones and tested them against Leishmania amazonensis. Several compounds demonstrated IC50 values ranging from 11.7 µM to 40.3 µM against promastigote forms and 3.84 µM to 25.2 µM against axenic amastigote forms .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cell Line Studies : In vitro studies have shown that related compounds significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values in the nanomolar range (45–97 nM for MCF-7) indicating potent activity against these cells .

Case Study 1: Antileishmanial Activity

A series of novel pyrazolo[3,4-d]pyridazinones were synthesized and evaluated for their antileishmanial activity. The most active compounds exhibited selectivity indices indicating favorable therapeutic windows compared to cytotoxicity profiles on fibroblast cells .

CompoundIC50 Promastigote (µM)IC50 Axenic Amastigote (µM)Selectivity Index
Compound A20.217.459.9
Compound B11.725.255.0
Compound C16.23.8470.0

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, derivatives were tested against various cancer cell lines demonstrating significant cytotoxicity:

Cell LineIC50 (nM)
MCF-745–97
HCT-1166–99
HepG-248–90

These findings suggest that modifications to the pyrazolo[3,4-d]pyridazinone scaffold can enhance anticancer activity while maintaining low toxicity to normal cells.

Comparison with Similar Compounds

Table 1. Structural Comparison of Key Analogs

Compound Class Core Structure Key Substituents Biological Target/Activity Reference
Target Compound Pyrazolo[3,4-d]pyridazin-7-one 3,4-Dimethylphenyl (N1), isopropyl (C4), tetrahydroquinolinyl-ethylketone (N6) Antiviral (ZIKV inhibition)
Pyrazolo[3,4-d]pyrimidin-4-ones Pyrazolo[3,4-d]pyrimidin-4-one Methyl (C3), phenyl (N1), nitrobenzylideneamino (C5) Anticancer (MCF-7 IC₅₀: 11 µM)
Pyrazolo[3,4-d]pyridazines Pyrazolo[3,4-d]pyridazine Substituted phenyl (N6), benzyl (N2) Antimicrobial, anti-inflammatory
Triazolo[4,5-d]pyrimidin-7-one Triazolo[4,5-d]pyrimidin-7-one 3,4-Dimethoxyphenyl (N3), phenylpiperazinyl-ethylketone (N6) Undisclosed (structural analog)

Key Observations :

  • Core Flexibility: Pyrazolo[3,4-d]pyridazin-7-one (target) and pyrazolo[3,4-d]pyrimidin-4-one derivatives share fused bicyclic cores but differ in ring saturation and heteroatom placement.
  • Substituent Impact: The tetrahydroquinolinyl group in the target compound distinguishes it from analogs with simpler aryl/alkyl chains (e.g., nitrobenzylideneamino in pyrimidinones). This moiety may enhance blood-brain barrier penetration or protease inhibition, as seen in other quinoline-based drugs .

Key Findings :

  • Antiviral vs. Anticancer Focus: The target compound’s reported activity against Zika virus (ZIKV) contrasts with pyrazolo[3,4-d]pyrimidinones’ anticancer efficacy. This divergence highlights scaffold-specific target selectivity .
  • Solubility Challenges: Both the target compound and pyrazolo[3,4-d]pyrimidin-4-ones exhibit poor aqueous solubility due to high logP values (>3). Encapsulation in liposomes (e.g., LP-2) or albumin nanoparticles has proven effective for pyrimidinones, suggesting a viable strategy for the target compound .
  • Tetrahydroquinoline Advantage: The tetrahydroquinolinyl group may confer metabolic stability compared to simpler aryl substituents, as quinoline derivatives often resist rapid hepatic clearance .

Q & A

Q. What are the critical steps and challenges in synthesizing this compound?

The synthesis involves multi-step reactions, typically starting with the formation of the pyridazinone core followed by functionalization. Key challenges include:

  • Selective alkylation/arylation : Ensuring regioselectivity at the pyridazinone nitrogen (N-1 vs. N-2) requires controlled conditions, such as using DMF as a solvent and K₂CO₃ as a base .
  • Tetrahydroquinoline coupling : The 2-oxoethyl-tetrahydroquinoline moiety is introduced via nucleophilic substitution or Pd-catalyzed cross-coupling, with reaction progress monitored via TLC and HPLC .
  • Purification : Silica gel chromatography or recrystallization (e.g., using ethyl acetate/hexane) is critical for isolating high-purity product .

Example protocol from analogous compounds:

StepReagents/ConditionsYieldPurity (HPLC)
Core formationDMF, 80°C, 12 h65%92%
CouplingPd(PPh₃)₄, DCM, rt45%85%
Final purificationColumn chromatography30%>98%

Q. How is the compound structurally validated?

Structural confirmation relies on:

  • ¹H/¹³C NMR : Assignments of aromatic protons (δ 6.5–8.5 ppm), carbonyl groups (δ 160–180 ppm), and methyl groups (δ 1.2–2.5 ppm) .
  • X-ray crystallography : For unambiguous confirmation, single-crystal diffraction (e.g., R factor < 0.05) resolves steric effects from the 3,4-dimethylphenyl and isopropyl substituents .
  • HRMS : Exact mass matching within 3 ppm error ensures molecular formula accuracy .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Methodological improvements include:

  • Catalyst screening : Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while dichloromethane minimizes side reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 h to 2 h) and improves yield by 15–20% .

Q. What strategies resolve contradictory bioactivity data in SAR studies?

Discrepancies in biological activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

  • Conformational flexibility : The tetrahydroquinoline moiety’s rotational freedom alters binding pocket interactions. Molecular dynamics simulations (MD) or NOE NMR can assess this .
  • Metabolite interference : LC-MS/MS identifies degradation products (e.g., oxidation at the pyridazinone ring) that may confound results .
  • Off-target effects : SPR or ITC assays quantify binding affinity to non-target proteins (e.g., serum albumin) .

Q. How does substitution at the pyridazinone ring influence pharmacological properties?

Systematic SAR studies on analogs reveal:

  • 3,4-Dimethylphenyl group : Enhances lipophilicity (logP +0.5) and blood-brain barrier penetration .
  • Isopropyl vs. cyclopropyl substituents : Isopropyl improves metabolic stability (t₁/₂ > 4 h in microsomes) .
  • Tetrahydroquinoline modifications : Replacing tetrahydroquinoline with piperidine reduces off-target kinase activity by 40% .

Example SAR table:

SubstituentlogPIC₅₀ (Target Kinase)Metabolic Stability
3,4-Dimethylphenyl3.212 nMModerate
4-Fluorophenyl2.88 nMHigh
Piperidin-1-yl2.525 nMLow

Methodological Guidance

Q. What analytical techniques are recommended for purity assessment?

  • HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) at 1 mL/min; λ = 254 nm .
  • Elemental analysis : Carbon/nitrogen ratios must align with theoretical values (±0.3%) .
  • DSC/TGA : Confirm thermal stability (decomposition >200°C) for formulation studies .

Q. How to design a stability study under physiological conditions?

  • Buffer solutions : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 h .
  • LC-MS monitoring : Detect hydrolysis (e.g., ester cleavage) or oxidation products .
  • Light exposure : Assess photodegradation under ICH Q1B guidelines .

Data Contradiction Analysis

Q. Why do computational docking results conflict with experimental binding data?

Potential reasons include:

  • Protonation state errors : The pyridazinone ring’s tautomeric form (keto vs. enol) affects docking poses. Adjust pH in MD simulations .
  • Solvent entropy : Implicit solvent models underestimate hydrophobic interactions; explicit solvent MD improves accuracy .

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